molecular formula C15H17NO3 B2467398 ethyl 4-oxo-6-propan-2-yl-1H-quinoline-3-carboxylate CAS No. 64321-61-5

ethyl 4-oxo-6-propan-2-yl-1H-quinoline-3-carboxylate

Cat. No. B2467398
CAS RN: 64321-61-5
M. Wt: 259.305
InChI Key: JBFFEVKDAYLOKF-UHFFFAOYSA-N
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Description

Quinolones are a type of chemical compound that have been found to have interesting pharmaceutical and biological activities . They are valuable in drug research and development, and many publications have dealt with their synthetic analogs and the synthesis of their heteroannelated derivatives .


Synthesis Analysis

The synthesis of 4-hydroxy-2-quinolones, which are similar to the compound you mentioned, has been a topic of interest in recent research . The easiest method for the synthesis of 4-hydroxy-2(1H)-quinolones was previously considered to be the reaction of anilines using malonic acid equivalents .


Molecular Structure Analysis

Quinolin-2,4-dione, a similar compound, displays different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .


Chemical Reactions Analysis

The chemistry of quinoline-2,4-diones is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities . More than 13,000 derivatives are reported, well over 100 naturally occurring molecules display this motif .

Scientific Research Applications

Mechanism of Action

While the specific mechanism of action for “ethyl 4-oxo-6-propan-2-yl-1H-quinoline-3-carboxylate” is not available, quinolones and their derivatives are known to have a wide range of biological activities. They have been used to treat various conditions, from nocturnal leg cramps and arthritis to infections by prions .

Future Directions

The future of research in this area is promising. The interesting pharmaceutical and biological activities of quinolones make them valuable in drug research and development . As such, many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives . This suggests that there is ongoing interest in these compounds and their potential applications.

properties

IUPAC Name

ethyl 4-oxo-6-propan-2-yl-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-4-19-15(18)12-8-16-13-6-5-10(9(2)3)7-11(13)14(12)17/h5-9H,4H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBFFEVKDAYLOKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-oxo-6-propan-2-yl-1H-quinoline-3-carboxylate

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